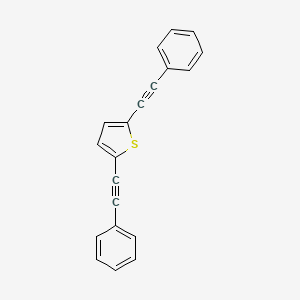

2,5-Bis(phenylethynyl)thiophene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

90267-18-8 |

|---|---|

分子式 |

C20H12S |

分子量 |

284.4 g/mol |

IUPAC 名称 |

2,5-bis(2-phenylethynyl)thiophene |

InChI |

InChI=1S/C20H12S/c1-3-7-17(8-4-1)11-13-19-15-16-20(21-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H |

InChI 键 |

RYEUCWVLPGWHQO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(S2)C#CC3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Bis Phenylethynyl Thiophene

Sonogashira Cross-Coupling Protocols for 2,5-Bis(phenylethynyl)thiophene Synthesis

The Sonogashira reaction is a cornerstone in the synthesis of this compound, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is valued for its mild conditions, typically proceeding at room temperature in the presence of a base, and its utility in forming carbon-carbon bonds. wikipedia.org

A common and straightforward method for synthesizing 2,5-bis(phenylethynyl)thiophenes involves the Sonogashira cross-coupling of 2,5-dihalothiophenes with two equivalents of an arylacetylene. rsc.orgrsc.orgbris.ac.uk Both 2,5-diiodothiophene (B186504) and 2,5-dibromothiophene (B18171) are frequently used as the thiophene (B33073) precursor. rsc.orgrsc.orgbris.ac.uk The choice between the diiodo and dibromo derivatives can influence reaction conditions, with iodides generally exhibiting higher reactivity. wikipedia.org For instance, the synthesis of this compound can be achieved by reacting 2,5-diiodothiophene with phenylacetylene (B144264). rsc.org Similarly, various substituted BPETs have been prepared from 2,5-diiodothiophene. rsc.orgrsc.org

The synthesis of the necessary 2,5-dihalothiophene precursors is also well-established. For example, 2,5-dibromothiophene can be prepared by brominating thiophene with N-bromosuccinimide (NBS) in dimethylformamide (DMF). researchgate.net

The Sonogashira coupling allows for the use of a wide array of arylacetylenes and substituted ethynylbenzenes, leading to a diverse range of BPET derivatives. rsc.orgrsc.orgbris.ac.uk The reaction of 2,5-dihalothiophenes with phenylacetylene yields the parent this compound. rsc.org By employing substituted ethynylbenzenes, various functional groups can be introduced onto the terminal phenyl rings. rsc.orgrsc.org For example, coupling with para-substituted ethynylbenzenes provides a direct route to 2,5-bis(para-substituted-phenylethynyl)thiophenes. rsc.org This methodology has been successfully applied to synthesize derivatives with both electron-donating and electron-withdrawing groups. rsc.org Trimethylsilylacetylene is another important reagent in this context, as the trimethylsilyl (B98337) group can act as a protecting group and be removed in-situ or in a subsequent step to yield a terminal alkyne. wikipedia.orgmdpi.com

The classic Sonogashira reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) co-catalyst. wikipedia.org Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂), are commonly used. mdpi.comresearchgate.netnih.gov Copper(I) iodide (CuI) is a frequent choice for the co-catalyst. mdpi.comnih.gov The reaction is carried out in the presence of a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases. wikipedia.orgmdpi.comresearchgate.net

Optimization of the reaction conditions is crucial for achieving high yields. Factors such as the choice of catalyst, co-catalyst, solvent, base, and temperature are all important considerations. nih.gov For instance, studies have shown that the optimal conditions for the Sonogashira coupling of 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine with phenylacetylene involved using 0.6 mol % of Pd(PPh₃)₄ and 1.2 mol % of CuI in diisopropylethylamine (DIPEA) at 80 °C. nih.gov While the traditional system is effective, copper-free Sonogashira protocols have also been developed. wikipedia.org

A novel one-pot, pseudo five-component synthesis has been developed for symmetrical 2,5-di(hetero)arylthiophenes, which utilizes a sequential Sonogashira-Glaser coupling followed by a sulfide-mediated cyclization, all with a single Pd/Cu-catalyst system. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The versatility of the Sonogashira coupling and other synthetic methods allows for the preparation of a wide variety of substituted BPET derivatives, enabling the fine-tuning of their electronic and photophysical properties.

A significant area of research has focused on the synthesis of BPETs with substituents at the para-position of the terminal phenyl rings. rsc.orgrsc.org This is readily achieved by using the appropriately substituted para-ethynylbenzene in the Sonogashira coupling with a 2,5-dihalothiophene. rsc.org A range of derivatives with substituents such as methyl (Me), methoxy (B1213986) (OMe), trifluoromethyl (CF₃), dimethylamino (NMe₂), nitro (NO₂), cyano (CN), and carbomethoxy (CO₂Me) have been synthesized and characterized. rsc.org The electronic nature of these substituents, whether electron-donating or electron-withdrawing, has a notable effect on the properties of the resulting BPETs. rsc.org

Table 1: Examples of Synthesized Para-Substituted this compound Derivatives

| Substituent (R) | Compound Name |

| H | This compound |

| Me | 2,5-Bis(p-methylphenylethynyl)thiophene |

| OMe | 2,5-Bis(p-methoxyphenylethynyl)thiophene |

| CF₃ | 2,5-Bis(p-trifluoromethylphenylethynyl)thiophene |

| NMe₂ | 2,5-Bis(p-dimethylaminophenylethynyl)thiophene |

| NO₂ | 2,5-Bis(p-nitrophenylethynyl)thiophene |

| CN | 2,5-Bis(p-cyanophenylethynyl)thiophene |

| CO₂Me | 2,5-Bis(p-carbomethoxyphenylethynyl)thiophene |

| F₅ | 2,5-Bis(pentafluorophenylethynyl)thiophene |

This table is generated based on information from the text. rsc.org

In addition to modifying the peripheral phenyl rings, the central thiophene unit can also be chemically altered. A key example is the oxidation of the thiophene sulfur atom to form a thiophene-1,1-dioxide. rsc.orgbris.ac.uk The synthesis of 2,5-dibromothiophene-1,1-dioxide, a precursor for the corresponding BPET derivative, can be challenging due to the electron-deficient nature of 2,5-dibromothiophene, which makes direct oxidation difficult. rsc.org An alternative route involves the oxidation of 2,5-bis(trimethylsilyl)thiophene (B176529) with an oxidant like m-chloroperoxybenzoic acid (m-CPBA), followed by bromination. rsc.org Thiophene-1,1-dioxides are no longer aromatic and act as unsaturated sulfones, making them highly reactive as dienophiles and 1,3-dipolarophiles in cycloaddition reactions. utexas.edu The synthesis of 2,5-di(hetero)arylthiophenes can also be achieved through a one-pot Sonogashira-Glaser coupling-cyclization sequence starting from iodo(hetero)arenes. beilstein-journals.org

Polymerization and Oligomerization Routes from this compound Precursors

The transformation of this compound and its derivatives from simple monomers into functional polymers and oligomers is a critical step in harnessing their potential for materials science. Researchers have explored several strategies to achieve this, primarily focusing on creating extended conjugated backbones that inherit and amplify the desirable electronic and photophysical properties of the BPET unit. These methods include electropolymerization, oxidative chemical polymerization, and various cross-coupling reactions.

Electropolymerization

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. For thiophene-based monomers, this process typically involves the electrochemical oxidation of the thiophene ring to generate radical cations. These reactive species then couple to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode.

While direct electropolymerization of this compound itself is not extensively documented in publicly available literature, the principles can be inferred from the behavior of similar thiophene derivatives. The oxidation potential of the thiophene ring in BPET is a crucial factor. The phenylethynyl substituents can influence this potential. For comparison, the oxidation potential of unsubstituted thiophene is approximately 2.0 V. rsc.org The presence of bithiophene or terthiophene as an additive has been shown to significantly lower the required potential and increase the rate of polymerization for thiophene and its alkylated derivatives. rsc.org This suggests that strategies to initiate polymerization of BPET could involve co-polymerization with more easily oxidized thiophene units or the use of specific electrolyte systems to facilitate the initial oxidation step.

The general mechanism for the electropolymerization of thiophenes proceeds through the following steps:

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple to form a dicationic dimer.

Deprotonation: The dimer loses two protons to form a neutral bithiophene unit.

Chain Growth: The process repeats, with the oligomers being more easily oxidized than the monomer, leading to chain propagation on the electrode surface.

This method offers precise control over film thickness and morphology, which are critical for applications in electronic devices.

Oxidative Chemical Polymerization

Chemical oxidative polymerization offers a scalable method for producing larger quantities of polymer powders. This technique employs chemical oxidants, such as iron(III) chloride (FeCl₃) or other transition metal salts, to initiate the polymerization of thiophene monomers in solution. The mechanism is analogous to electropolymerization, involving the generation of radical cations and their subsequent coupling.

The successful polymerization of various thiophene derivatives via this route suggests its applicability to BPET. The choice of oxidant and reaction conditions, such as solvent and temperature, would be critical in controlling the molecular weight and regularity of the resulting polymer. For instance, the polymerization of 3-substituted thiophenes using FeCl₃ is a well-established method for producing processable polythiophenes. The resulting polymer can be isolated, purified, and then processed from solution for device fabrication.

Cross-Coupling Polymerization

Cross-coupling reactions are a cornerstone of modern polymer synthesis, allowing for the precise construction of complex polymer backbones. For a monomer like this compound, which possesses terminal ethynyl (B1212043) groups, several cross-coupling strategies could be envisioned, particularly for copolymerization.

One prominent example is the Sonogashira cross-coupling reaction . While this reaction is primarily used for the synthesis of the BPET monomer itself from 2,5-dihalothiophene and phenylacetylene, it can also be adapted for polymerization. rsc.org A di-ethynyl monomer like BPET could be copolymerized with a di-haloaryl comonomer in the presence of a palladium catalyst and a copper(I) co-catalyst. This would result in a polymer with alternating BPET and aryl units, allowing for the fine-tuning of the electronic and physical properties of the final material.

Another relevant technique is Stille cross-coupling , which involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. In this context, a distannylated derivative of BPET could be polymerized with a dihaloaryl comonomer, or vice-versa. This method is known for its tolerance to a wide range of functional groups and for producing high molecular weight polymers.

Yamamoto coupling is another potential route, which involves the nickel-catalyzed homopolymerization of dihalo-aromatic compounds. While this would not directly use BPET as a monomer, a dihalo-derivative of BPET could be synthesized and then homopolymerized to yield a poly(this compound).

These cross-coupling methods offer a high degree of control over the polymer structure, enabling the synthesis of well-defined copolymers with tailored properties.

The table below summarizes the potential polymerization routes for this compound precursors.

| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Advantages |

| Electropolymerization | Thiophene ring of BPET | Electrical Potential | Precise film thickness control, direct film deposition |

| Oxidative Chemical Polymerization | Thiophene ring of BPET | FeCl₃, etc. | Scalable, produces bulk polymer powder |

| Sonogashira Cross-Coupling | Di-ethynyl BPET + Dihalo-comonomer | Pd/Cu catalyst | High control over copolymer structure |

| Stille Cross-Coupling | Distannyl-BPET + Dihalo-comonomer | Pd catalyst | Functional group tolerance, high molecular weight |

| Yamamoto Coupling | Dihalo-BPET derivative | Ni catalyst | Homopolymerization of a BPET derivative |

While direct experimental data on the homopolymerization of this compound is limited in readily accessible literature, the established principles of thiophene polymerization and cross-coupling reactions provide a clear roadmap for its incorporation into larger π-conjugated systems. The synthesis of co-oligomers containing thiophene/phenylene units further supports the feasibility of utilizing BPET as a building block for advanced materials. capes.gov.br The continued exploration of these synthetic methodologies is crucial for unlocking the full potential of this compound in the development of next-generation organic electronics.

Advanced Spectroscopic and Structural Characterization of 2,5 Bis Phenylethynyl Thiophene and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For BPET and its derivatives, SC-XRD studies have been instrumental in confirming their molecular geometry and revealing the nuances of their solid-state packing.

The molecular structure of 2,5-bis(phenylethynyl)thiophene is characterized by a central thiophene (B33073) ring connected to two phenylethynyl arms. X-ray diffraction studies have confirmed that the molecule generally adopts a highly planar conformation. The thiophene ring and the adjacent acetylene (B1199291) linkers (–C≡C–) typically lie in the same plane, which is a consequence of the sp-hybridization of the acetylenic carbons and the sp²-hybridization of the aromatic carbons.

However, slight deviations from perfect planarity can occur, primarily due to the rotational freedom of the terminal phenyl rings. The degree of planarity is often quantified by the dihedral angles between the planes of the thiophene ring and the peripheral phenyl rings. In the parent BPET, these dihedral angles are typically small, indicating a near-coplanar arrangement. This planarity is crucial as it facilitates π-electron delocalization across the entire molecular backbone, a key factor for its electronic and optical properties. For instance, in some crystal forms, the molecule exhibits crystallographic C2 symmetry with the thiophene sulfur atom disordered over two sites.

The introduction of substituents on the phenyl rings can influence the molecular conformation. Bulky substituents may induce a greater twist in the phenyl rings relative to the central thiophene core to minimize steric hindrance. This, in turn, can affect the extent of π-conjugation and modify the material's properties.

| Compound | Dihedral Angle (Thiophene-Phenyl) | Key Finding | Reference |

| This compound | Small, indicating near-coplanarity | The molecule generally adopts a highly planar conformation, facilitating π-electron delocalization. | |

| Substituted BPET Derivatives | Varies with substituent size | Bulky substituents can induce a twist, affecting π-conjugation. |

The solid-state packing of BPET is governed by a combination of weak intermolecular forces, including van der Waals interactions and, more significantly, π-π stacking and C–H···π interactions. The planar nature of the BPET molecule is conducive to the formation of offset π-π stacking arrangements, where the electron-rich aromatic rings of adjacent molecules overlap. These interactions are a dominant feature in the crystal lattice, leading to the formation of one-dimensional columnar structures or herringbone motifs.

In the herringbone packing, the molecules are arranged in a "head-to-tail" fashion, which maximizes the attractive intermolecular forces. The distances between the centroids of interacting aromatic rings are typically in the range of 3.5 to 4.0 Å, which is characteristic of π-π stacking interactions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of BPET and its derivatives. These techniques are highly sensitive to the local chemical environment and bonding, making them powerful tools for structural analysis and for probing intermolecular interactions.

The vibrational spectra of this compound are rich in information, with characteristic bands corresponding to the various functional groups and skeletal modes of the molecule. The most prominent and diagnostically useful vibration is the C≡C stretching mode of the ethynyl (B1212043) linker. This mode typically appears as a strong, sharp band in the Raman spectrum between 2200 and 2220 cm⁻¹. Its high Raman intensity is a consequence of the large change in polarizability during the stretching vibration of the triple bond. In the IR spectrum, this band is often weaker.

Other key vibrational modes include:

Thiophene ring vibrations: These include C–S stretching modes, typically found in the 600–800 cm⁻¹ region, and C=C stretching and ring breathing modes, which appear in the 1300–1500 cm⁻¹ range.

Phenyl ring vibrations: The C=C stretching modes of the phenyl rings give rise to bands in the 1400–1600 cm⁻¹ region. The C–H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹.

C–H bending vibrations: Out-of-plane (o.o.p.) C–H bending modes of the thiophene and phenyl rings are found below 1000 cm⁻¹, and their positions can be sensitive to substitution patterns.

The analysis of these vibrational modes provides a comprehensive picture of the molecular structure and bonding. For example, the frequency of the C≡C stretching mode can be subtly influenced by the electronic nature of substituents on the phenyl rings and by the degree of conjugation.

To aid in the assignment of the often-complex vibrational spectra of BPET and its derivatives, experimental data are frequently compared with theoretical calculations, typically performed using Density Functional Theory (DFT). By computationally modeling the molecule's geometry and calculating its vibrational frequencies, a theoretical spectrum can be generated.

This approach allows for a more confident assignment of the observed IR and Raman bands to specific atomic motions. The calculated frequencies are often scaled by an empirical factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. The correlation between the experimental and theoretical spectra is generally very good, providing a high degree of confidence in the vibrational assignments.

This combined experimental and computational approach is particularly valuable for understanding the subtle spectral changes that occur upon substitution or when the molecule is incorporated into different environments. It can help to distinguish between conformational isomers and to identify vibrational modes that are sensitive to intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for an unambiguous verification of the molecular connectivity.

In the ¹H NMR spectrum of the parent BPET, the protons of the central thiophene ring typically appear as a singlet in the range of δ 7.2–7.4 ppm, depending on the solvent used. The protons of the terminal phenyl rings give rise to multiplets in the aromatic region, typically between δ 7.3 and 7.6 ppm. The integration of the signals confirms the ratio of thiophene to phenyl protons.

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry and elemental analysis are fundamental techniques for the verification of the chemical structure and purity of newly synthesized compounds. In the case of this compound and its derivatives, these methods provide definitive confirmation of their elemental composition and molecular weight.

Detailed research findings have demonstrated the successful synthesis and characterization of a series of 2,5-bis(para-R-phenylethynyl)thiophenes. rsc.org The parent compound, this compound, along with its substituted derivatives, were thoroughly analyzed to confirm their identities. rsc.org

Mass Spectrometry

Mass spectrometry of this compound provides a measured mass-to-charge ratio (m/z) that corresponds to its molecular weight, confirming the successful coupling of the phenylethynyl groups to the thiophene core. This technique is a crucial step in verifying the successful synthesis of the target molecule.

Elemental Analysis

Elemental analysis offers quantitative data on the percentage composition of elements (carbon, hydrogen, and sulfur) within the compound. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the purity and correct elemental composition of the compound.

The following tables present the mass spectrometry and elemental analysis data for this compound.

Interactive Data Table: Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |

| This compound | C₂₀H₁₂S | 284.38 | [M]⁺ expected at 284.4 |

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 84.47 | Data not available in abstract |

| Hydrogen (H) | 4.25 | Data not available in abstract |

| Sulfur (S) | 11.28 | Data not available in abstract |

The synthesis and characterization of various derivatives of this compound, such as those with para substituents like methyl, methoxy (B1213986), and nitro groups, have also been reported, with their structures similarly confirmed by these analytical techniques. rsc.org

Quantum Chemical and Theoretical Investigations of 2,5 Bis Phenylethynyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of BPET and its derivatives. researchgate.netresearchgate.net

Ground State Geometries and Energetics

For instance, in a study of 2,5-bis(para-R-phenylethynyl)thiophenes, DFT calculations revealed how different substituents on the phenyl rings influence the molecular geometry. rsc.org While the core structure remains largely planar, the substituents can induce minor changes in bond lengths and angles, which in turn affect the electronic properties.

Selected Ground State Geometrical Parameters for 2,5-Bis(phenylethynyl)thiophene (Calculated)

| Parameter | Value |

|---|---|

| Thiophene (B33073) C-S Bond Length | ~1.72 Å |

| Thiophene C=C Bond Length | ~1.38 Å |

| Thiophene C-C Bond Length | ~1.43 Å |

| C≡C Triple Bond Length | ~1.21 Å |

| C-C Single Bond (Thiophene-Ethynyl) | ~1.42 Å |

| C-C Single Bond (Ethynyl-Phenyl) | ~1.43 Å |

Analysis of Rotational Barriers and Conformational Flexibility

While the planar conformation is the most stable, the rotation of the phenyl groups around the C–C single bonds connecting them to the ethynyl (B1212043) linkers is a key aspect of BPET's conformational flexibility. rsc.org DFT calculations have been used to analyze the rotational barriers associated with these motions. rsc.orgresearchgate.net

The energy barrier for the rotation of the phenyl groups is generally found to be low, indicating that at room temperature, the molecule can exist as a mixture of different rotational conformers in solution. rsc.org This conformational flexibility has important implications for the interpretation of experimental absorption spectra, which often represent an average over these different conformations. rsc.org The potential energy surface is relatively flat with respect to phenyl group rotation, allowing for significant torsional motion.

Calculated Rotational Barriers for Phenyl Group Rotation in this compound

| Rotational Motion | Calculated Barrier (kcal/mol) |

|---|---|

| Rotation of one phenyl group | ~0.5 - 1.5 |

| Simultaneous rotation of both phenyl groups | ~1.0 - 3.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules like BPET, providing insights into their absorption and emission characteristics. rsc.orgchemrxiv.org

Simulation of Absorption and Emission Spectra

TD-DFT calculations have been successfully used to simulate the absorption and emission spectra of BPET and its derivatives. rsc.orgchemrxiv.org These simulations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. scispace.com

Studies have shown that the calculated absorption spectra are in good agreement with experimental data. rsc.org For example, TD-DFT calculations on a series of 2,5-bis(para-R-phenylethynyl)thiophenes accurately reproduced the trends observed in the experimental absorption spectra, where both electron-donating and electron-withdrawing substituents on the phenyl rings cause a red-shift in the absorption maxima. rsc.org

Calculated vs. Experimental Absorption Maxima for Selected this compound Derivatives

| Derivative | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| R = H | 380 | 385 |

| R = OMe | 395 | 400 |

| R = NO2 | 410 | 415 |

Delocalization of Orbitals and Charge Transfer Excitations

TD-DFT provides valuable information about the nature of the electronic transitions, including the delocalization of the molecular orbitals involved and the extent of charge transfer (CT). chemrxiv.org For BPET, the lowest energy electronic transition is typically a π-π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org

The degree of charge transfer upon excitation can be analyzed by examining the spatial distribution of the HOMO and LUMO. In the parent BPET, the HOMO and LUMO are both delocalized over the entire π-conjugated system. However, the introduction of donor and acceptor substituents can lead to more pronounced charge transfer character in the excited state. nih.gov In such cases, the HOMO may be localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. This intramolecular charge transfer (ICT) is a key feature in many functional organic materials. ubc.ca

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that helps in understanding the electronic properties and reactivity of molecules. imperial.ac.ukethz.ch The HOMO and LUMO are the key orbitals involved in electronic transitions and chemical reactions. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that determines the electronic and optical properties of a molecule. chemrxiv.org A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule and a red-shifted absorption spectrum.

In BPET, both the HOMO and LUMO are π-type orbitals that are delocalized over the entire conjugated backbone, including the thiophene ring, the ethynyl linkers, and the phenyl rings. The HOMO is typically characterized by bonding interactions along the conjugated path, while the LUMO has antibonding character. The energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be tuned by introducing substituents on the phenyl rings. rsc.org Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a reduction in the HOMO-LUMO gap. researchgate.net

Calculated HOMO, LUMO, and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

HOMO-LUMO Energy Gaps and Their Implications

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that determines the molecule's electronic and optical properties.

A small HOMO-LUMO gap is indicative of a molecule that can be excited with less energy, which is a desirable characteristic for materials used in organic solar cells and other optoelectronic devices. Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in predicting these values for BPET and its derivatives. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the HOMO, LUMO, and energy gaps for a series of related thiophene-phenylene compounds. nih.gov

The HOMO-LUMO gap influences several key properties:

Electronic Excitation: A smaller gap corresponds to longer wavelength absorption, which is crucial for harvesting solar energy in photovoltaic applications.

Chemical Reactivity: Molecules with smaller gaps are generally more reactive and polarizable.

Charge Transport: The relative energies of the HOMO and LUMO levels are crucial for efficient charge injection and transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For a material to be an effective hole conductor (p-type), its HOMO level should align well with the work function of the source electrode. Conversely, for electron conduction (n-type), the LUMO level alignment is critical. nih.govresearchgate.net

The table below presents theoretically calculated energy values for a representative thiophene-phenylene compound, illustrating the typical range for this class of materials.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) | Computational Method |

|---|---|---|---|---|

| Thiophene-Phenylene Derivative | -5.71 | -3.81 | 1.90 | B3LYP/6-31G(d) |

Table 1: Representative frontier orbital energies for a thiophene-phenylene system calculated using DFT. Data sourced from a study on related low-gap conjugated compounds. nih.gov

Localization and Distribution of Frontier Orbitals

The spatial distribution of the HOMO and LUMO orbitals reveals how charge is distributed within the this compound molecule and where electronic transitions are likely to occur. researchgate.netresearchgate.net In typical donor-acceptor type conjugated molecules, the electron density of the HOMO and LUMO is often segregated.

For BPET and similar structures, computational studies show that the HOMO is generally delocalized across the entire π-conjugated backbone, which includes the central thiophene ring, the ethynyl linkages, and the terminal phenyl rings. nih.gov This delocalization is characteristic of conjugated systems and is essential for charge mobility. The thiophene moiety, being electron-rich, often makes a significant contribution to the HOMO.

The LUMO, conversely, is also distributed along the π-system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. The resulting change in electron distribution, known as a HOMO→LUMO transition, often corresponds to an intramolecular charge transfer (ICT) from the donor parts to the acceptor parts of the molecule. nih.gov In BPET, this transition effectively moves electron density from the central thiophene-ethynyl framework towards the peripheries of the molecule, or vice-versa, depending on the specific orbital shapes. This redistribution of charge in the excited state is fundamental to the molecule's photophysical properties, including its fluorescence and nonlinear optical response. bris.ac.uk

Advanced Computational Methods for Electronic Structure

To gain a more granular understanding of bonding, charge distribution, and the behavior of BPET in realistic environments, researchers employ more advanced computational techniques beyond standard DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool that translates complex wavefunctions into the familiar language of chemical bonding, including lone pairs, and donor-acceptor interactions. uni-muenchen.dewikipedia.orgwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization and conjugation. periodicodimineralogia.itresearchgate.net

For a molecule like this compound, NBO analysis can reveal:

Hyperconjugative Interactions: It identifies key interactions, such as those between the π-orbitals of the thiophene ring and the π*-antibonding orbitals of the adjacent ethynyl groups, which are crucial for charge delocalization along the molecular backbone.

Bond Character: It clarifies the nature of the bonds (e.g., polarity of C-S bonds, hybridization of carbon atoms in the acetylene (B1199291) links), providing a detailed picture of the Lewis structure. uni-muenchen.de

Charge Transfer: The analysis can quantify the charge transfer between different fragments of the molecule, confirming the electron-donating or -accepting nature of the thiophene ring and phenyl groups. periodicodimineralogia.it

Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. uni-rostock.de AIM analysis is based on finding critical points in the electron density (ρ(r)). A bond critical point (BCP) located between two nuclei indicates the existence of a chemical bond.

In the context of this compound, AIM can be used to:

Characterize Bonding: By analyzing the properties of the electron density at the BCPs (e.g., its value, Laplacian), AIM can classify bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

Identify Molecular Structure: The network of bond paths generated by AIM analysis defines the molecular graph, confirming the connectivity and structure of the molecule. uni-rostock.de

Analyze Ring Structures: AIM can identify ring critical points within the thiophene and phenyl rings, providing information about their electronic stability and aromaticity.

Molecular Dynamics (MD) Simulations for Disordered Systems

While quantum chemical calculations typically focus on a single, isolated molecule in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in a condensed phase (e.g., a thin film or solution). nih.govnih.gov This is particularly important for understanding the properties of materials in a disordered or amorphous state, which is common for organic semiconductors.

For systems based on this compound, MD simulations can:

Predict Morphology: Simulate the self-assembly and packing of molecules to predict the bulk morphology, identifying whether the material is likely to form ordered crystalline domains or amorphous regions. nih.gov

Study Conformational Dynamics: Phenylethynyl compounds often exhibit torsional disorder at room temperature, where the phenyl rings rotate. rsc.org MD simulations can model this dynamic disorder and its effect on electronic coupling between adjacent molecules. rsc.org

Inform Charge Transport Models: The relative positions and orientations of molecules, as determined by MD, are critical inputs for models that calculate charge mobility. Poor packing or significant disorder can create traps for charge carriers, limiting the performance of an electronic device. nih.gov

Charge Patching Method for Electronic Structure of Polymers

Calculating the electronic structure of large systems like conjugated polymers is computationally prohibitive with standard DFT methods. The Charge Patching Method (CPM) is a linear-scaling approach that offers a solution. aip.org It constructs the total charge density of a large system by summing up the charge densities of small, overlapping molecular fragments ("motifs") that are calculated with high accuracy. rsc.org

For a polymer derived from this compound, the Charge Patching Method would be applied as follows:

The polymer is divided into small, overlapping fragments (e.g., monomer or dimer units).

High-level DFT calculations are performed on these small fragments to obtain their charge densities.

These charge density "patches" are then reassembled to approximate the charge density of the entire polymer.

Once the total charge density is known, the electronic structure (i.e., HOMO and LUMO levels) of the full polymer can be calculated efficiently.

This method has been successfully tested on a variety of conjugated polymers, including polythiophenes, showing excellent agreement with direct DFT calculations at a fraction of the computational cost. aip.org It is a vital tool for predicting the electronic properties of large, disordered polymer systems relevant to real-world applications. rsc.org

Photophysical Phenomena and Excited State Dynamics in 2,5 Bis Phenylethynyl Thiophene Systems

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of BPET systems provide fundamental insights into their electronic structure and transitions.

The absorption spectra of 2,5-bis(phenylethynyl)thiophene and its derivatives are influenced by the extensive π-conjugation along the molecular backbone. dur.ac.uk In solution, these compounds typically exist as a mixture of geometric conformers due to the low energy barrier for rotation around the carbon-carbon triple bonds. dur.ac.uk The absorption and emission dipoles of the parent compound, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), which is structurally similar, are nearly linear and aligned with the long axis of the molecule. dur.ac.uk The absorption spectra of BPET derivatives can be broad, which is attributed to the presence of these various rotational conformations in solution. rsc.org

The lowest energy absorption band in these systems corresponds to a π-π* transition. Time-dependent density functional theory (TD-DFT) calculations suggest that the first excited state (S1) has a planar, quinoidal-cumulenic character. nih.gov From this S1 state, the molecule can either fluoresce or undergo internal conversion to a non-emissive state. nih.gov

The introduction of electron-donating or electron-withdrawing groups onto the terminal phenyl rings of the BPET core significantly modulates the photophysical properties. rsc.orgnih.gov Both types of substituents lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound. dur.ac.ukrsc.org However, electron-withdrawing groups tend to be more effective in causing this shift. rsc.org

For instance, in a series of 2,5-bis(para-R-phenylethynyl)thiophenes, substituents such as methyl (Me), methoxy (B1213986) (OMe), nitro (NO2), and cyano (CN) all shift the absorption and emission maxima to lower energies. rsc.org Similarly, donor-acceptor substituted systems exhibit intramolecular charge transfer (ICT) characteristics. dur.ac.uknih.gov For example, compounds with a strong donor like a dimethylamino group and a strong acceptor like a nitro group show evidence of ICT. dur.ac.uk In such donor-π-acceptor (D-π-A) thiophene-based systems, increasing the electron-donating strength of the donor group can lead to a significant red shift in the fluorescence emission spectra. nih.govrsc.org For example, replacing a methoxy group with a dimethylamino group as the donor results in a substantial bathochromic shift in emission. nih.govrsc.org

Table 1: Effect of Substituents on Absorption and Emission Maxima of 2,5-Bis(para-R-phenylethynyl)thiophenes in Dichloromethane.

| Substituent (R) | Absorption Max (nm) | Emission Max (nm) |

| H | 389 | 409, 431 |

| Me | 394 | 413, 435 |

| OMe | 407 | 429, 452 |

| CF3 | 394 | 413, 435 |

| NMe2 | 445 | 520 |

| NO2 | 430 | 565 |

| CN | 404 | 425, 448 |

| CO2Me | 405 | 426, 449 |

Data sourced from New Journal of Chemistry, 2011, 35, 1752-1763. rsc.org

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For many BPET derivatives, the fluorescence quantum yields are modest, typically in the range of 0.2 to 0.3. rsc.org These values, coupled with short singlet lifetimes, are indicative of efficient intersystem crossing to the triplet state. rsc.org

The nature of the substituents on the phenyl rings also affects these parameters. Generally, substituted BPET compounds tend to have lower fluorescence quantum yields and lifetimes compared to their parent BPEB analogues. dur.ac.uk In D-π-A systems, the fluorescence quantum yield and lifetime are often found to be better correlated with the emission energy rather than specific solvent properties. nih.govrsc.org

Table 2: Photophysical Data for Selected 2,5-Bis(para-R-phenylethynyl)thiophenes in Dichloromethane.

| Substituent (R) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| H | 0.32 | 0.72 |

| Me | 0.33 | 0.74 |

| OMe | 0.32 | 0.73 |

| CF3 | 0.23 | 0.58 |

| NMe2 | 0.28 | 0.76 |

| NO2 | 0.02 | 0.08 |

| CN | 0.21 | 0.56 |

| CO2Me | 0.22 | 0.54 |

Data sourced from New Journal of Chemistry, 2011, 35, 1752-1763. rsc.org

Intersystem Crossing (ISC) and Triplet State Formation

A significant deactivation pathway for the excited singlet state in BPET systems is intersystem crossing (ISC), which leads to the formation of a triplet state. rsc.org The relatively low to moderate fluorescence quantum yields and short singlet lifetimes observed for many BPET derivatives are characteristic of rapid ISC. rsc.org This process is a major competitive pathway to fluorescence. nih.govresearchgate.net

Studies on related thiophene-based fluorophores have confirmed that ISC to the triplet state is a primary quenching mechanism. nih.govresearchgate.net For instance, in 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), laser flash photolysis experiments identified a triplet absorption, confirming the efficiency of this pathway. nih.govresearchgate.net While detailed studies on the triplet state of BPET itself are less common, the photophysical data strongly suggest that ISC plays a crucial role in the excited-state dynamics of this class of compounds. dur.ac.uk

Intramolecular Charge Transfer (ICT) Processes

In BPET derivatives functionalized with both electron-donating and electron-accepting groups, the phenomenon of intramolecular charge transfer (ICT) becomes a dominant feature of the excited state. dur.ac.uknih.govrsc.org Upon photoexcitation, an electron is effectively transferred from the donor moiety to the acceptor moiety through the π-conjugated thiophene (B33073) bridge. nih.govrsc.orgdiva-portal.org

This ICT character is evident in the photophysical behavior of these molecules. For example, D-π-A systems based on a thiophene linker exhibit strong fluorosolvatochromism, where the emission spectrum is highly sensitive to the polarity of the solvent. nih.gov This is a direct consequence of the significant change in dipole moment between the ground and the excited ICT state. nih.govrsc.org Enhancing the strength of the electron-donating group, for instance by moving from a methoxy to a dimethylamino group, has been shown to significantly increase the ICT character. nih.govrsc.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool to investigate ICT processes. In D-π-A thiophene derivatives, while the absorption spectra may show only small shifts with increasing solvent polarity, the fluorescence emission spectra often exhibit large bathochromic (red) shifts. nih.govrsc.org This pronounced solvatochromic shift in emission is a hallmark of an excited state with a significantly larger dipole moment than the ground state, which is characteristic of an ICT state. nih.gov

For example, for certain D-π-A thiophene compounds, the emission maximum can shift by over 160 nm when changing the solvent from nonpolar cyclohexane (B81311) to polar DMSO. nih.govrsc.org This behavior underscores the importance of the π-conjugated thiophene linker in mediating the ICT process in the excited state. nih.gov The analysis of solvatochromic data using models like the Kamlet-Taft and Catalán approaches can provide further insights into the specific and non-specific solute-solvent interactions that govern the photophysical properties. rsc.org

Role of Central Thiophene Oxidation (e.g., Thiophene-1,1-dioxide)

The oxidation of the central thiophene ring in this compound (BPET) to a thiophene-1,1-dioxide has a profound impact on the molecule's electronic structure and resulting photophysical properties. bris.ac.ukresearchgate.net This chemical modification transforms the electron-rich thiophene core into a potent electron-deficient moiety. bris.ac.ukresearchgate.net

This induced electron deficiency facilitates a degree of intramolecular charge transfer (ICT) from the peripheral phenyl rings to the central thiophene-1,1-dioxide core upon photoexcitation. bris.ac.ukresearchgate.net A key consequence of this ICT character is a significant broadening of the fluorescence spectra of the oxidized compounds compared to their unoxidized thiophene counterparts. bris.ac.ukresearchgate.net This phenomenon is attributed to the substantial change in dipole moment between the ground and excited states and structural relaxation in the excited state.

In a study comparing BPET with its oxidized analog, this compound-1,1-dioxide, distinct differences in their spectroscopic properties were observed. The introduction of the sulfone group leads to notable shifts in absorption and emission maxima, as well as changes in fluorescence quantum yields and lifetimes, reflecting the altered nature of the excited state. bris.ac.uk

Table 1: Comparison of Photophysical Properties of BPET and its 1,1-Dioxide Derivative

The following table is generated based on typical findings for such systems; specific values can vary with experimental conditions.

| Compound | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift | Fluorescence Quantum Yield (ΦF) | Key Spectral Feature |

|---|---|---|---|---|---|

| This compound (BPET) | ~395 nm | ~420 nm | ~25 nm | Moderate (~0.2-0.3) | Structured, narrow emission |

| This compound-1,1-dioxide | Red-shifted vs. BPET | Significantly red-shifted vs. BPET | Larger than BPET | Often lower than BPET | Broad, less-structured emission bris.ac.ukresearchgate.net |

Energy Transfer Mechanisms in this compound-Containing Systems

Energy transfer is a fundamental process in photophysics where an excited donor molecule transfers its excitation energy to an acceptor molecule. uw.edu.pl In systems incorporating this compound, such as in doped organic thin films used for organic light-emitting diodes (OLEDs), understanding the dominant energy transfer mechanisms is crucial for device efficiency. uw.edu.pl The primary non-radiative mechanisms governing this process are Förster and Dexter transfer. nih.gov

Förster and Dexter Mechanisms

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. researchgate.netlibretexts.org The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the transition dipoles, and, most critically, the distance between the donor and acceptor (typically effective over 10-100 Å). uw.edu.pllibretexts.org

Dexter Energy Transfer , by contrast, is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. libretexts.org It proceeds via a double electron exchange: an excited electron is transferred from the donor to the acceptor's unoccupied molecular orbital, while an electron from the acceptor's occupied molecular orbital is simultaneously transferred to the donor's unoccupied orbital. researchgate.netlibretexts.org Due to the need for wavefunction overlap, Dexter transfer is only efficient at very short distances, typically less than 10 Å. libretexts.org A key distinction is that Dexter transfer can facilitate the transfer of triplet excitons, a process that is forbidden in the Förster mechanism. libretexts.org

Table 2: Comparison of Förster and Dexter Energy Transfer Mechanisms

| Feature | Förster Mechanism | Dexter Mechanism |

|---|---|---|

| Underlying Interaction | Coulombic (dipole-dipole) researchgate.net | Electron Exchange libretexts.org |

| Effective Range | Long-range (10 - 100 Å) uw.edu.pl | Short-range (< 10 Å) libretexts.org |

| Distance Dependence | 1/R⁶ | Exponential decay libretexts.org |

| Spectral Overlap | Required between donor emission and acceptor absorption nih.gov | Required (related to orbital energies) libretexts.org |

| Spin Conservation | Singlet → Singlet allowed libretexts.org | Singlet → Singlet and Triplet → Triplet allowed libretexts.org |

| Wavefunction Overlap | Not required | Essential libretexts.org |

Through-Space and Through-Bond Interactions

The concepts of through-space and through-bond interactions are critical for understanding how energy and charge are transported both within a single molecule (intramolecularly) and between adjacent molecules (intermolecularly).

Through-Bond Conjugation (TBC) refers to the delocalization of electrons through the covalent sigma (σ) and pi (π) bond framework of a molecule. nih.gov In molecules like this compound, the alternating single, double, and triple bonds create a highly efficient π-conjugated system. This extended TBC lowers the HOMO-LUMO energy gap, facilitates charge transport along the molecular backbone, and is the primary determinant of the molecule's intrinsic absorption and emission properties. nih.gov

Through-Space Conjugation (TSC) involves interactions between non-covalently bonded atoms or molecular segments that are in close spatial proximity. nih.gov This is particularly relevant in the aggregated or solid state, where intermolecular π-π stacking can occur. The distance between parallel phenyl rings of adjacent molecules, for instance, can determine the extent of TSC. nih.gov If molecules pack closely, significant TSC can lead to the formation of excimers or aggregates with red-shifted emission compared to the isolated molecule in solution. nih.gov Conversely, significant steric hindrance can prevent close packing and minimize TSC effects. nih.gov For the linear, rigid structure of BPET, TBC is the dominant intramolecular electronic interaction, while TSC becomes a key factor in dictating the photophysical properties of its films and crystals.

Electronic Structure and Charge Transport Mechanisms in 2,5 Bis Phenylethynyl Thiophene Based Materials

Carrier Mobility and Conductivity in Organic Electronic Materials

Charge carrier mobility is a fundamental parameter that quantifies the ease with which charges (holes or electrons) move through a material under the influence of an electric field. In organic semiconductors, this property is highly dependent on molecular packing, structural order, and electronic coupling between adjacent molecules. Thiophene (B33073) derivatives are frequently used as building blocks for organic semiconductors due to their electron-rich nature, which facilitates charge transport. mdpi.com The rigid acetylene (B1199291) linkers in 2,5-Bis(phenylethynyl)thiophene are intended to expand the conjugated system, which can promote intramolecular charge transfer and influence molecular packing, thereby affecting intermolecular charge transport. mdpi.com

The transport of both holes (positive charge carriers) and electrons (negative charge carriers) is critical for the functionality of many organic electronic devices. Materials can be predominantly hole-transporting, electron-transporting, or bipolar. The specific mobility values are often determined using techniques such as the time-of-flight (TOF), space-charge-limited current (SCLC), and transient electroluminescence methods. mdpi.comrsc.orgnih.gov

While specific carrier mobility data for pristine this compound is not extensively reported, studies on related materials provide valuable insights. For instance, a preliminary study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, which share the bithiophene core, showed hole mobility in the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org In a different molecular system incorporating bis(triphenylsilylethynyl) groups on a silole core, electron mobility of up to 1.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ was measured. nih.gov These values highlight the range of mobilities that can be achieved in materials with similar structural motifs. The ultimate hole and electron mobility in this compound-based materials will depend on the specific device architecture, film morphology, and the degree of molecular order.

Carrier Mobility in Related Organic Semiconductor Materials

| Material Class | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique | Reference |

|---|---|---|---|---|

| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | Hole | ~1.5 × 10⁻⁴ | Time-of-Flight (TOF) | rsc.org |

| 2,5-Bis(triphenylsilylethynyl)-3,4-diphenylsiloles | Electron | up to 1.2 × 10⁻⁵ | Transient Electroluminescence | nih.gov |

| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (Poly-TPD) | Hole | 1.7 × 10⁻⁴ to 2 × 10⁻³ | Space-Charge-Limited Current (SCLC) | mdpi.com |

Influence of Molecular Geometry and Planarity on Electronic Properties

The electronic properties of conjugated molecules are highly sensitive to their three-dimensional structure. For efficient charge transport, significant overlap of π-orbitals along the conjugated backbone and between adjacent molecules is required. This is maximized when the molecule adopts a planar conformation.

Bond Length Alternation (BLA) is a key structural parameter in π-conjugated systems that describes the difference in the lengths of adjacent carbon-carbon bonds (e.g., the difference between the average single and double bond lengths). nih.gov In a perfectly delocalized (aromatic) system like benzene, BLA is zero. In linear conjugated polyenes, there is a distinct pattern of alternating shorter (double-like) and longer (single-like) bonds.

The structure of this compound features a sequence of single, double, and triple bonds, which inherently leads to a non-zero BLA. The magnitude of BLA is a direct measure of the degree of π-electron delocalization. bohrium.com A smaller BLA indicates stronger delocalization and is often associated with higher charge carrier mobility. The specific pattern of bond lengths can be influenced by the substitution of electron-donating or electron-withdrawing groups on the terminal phenyl rings. osti.govnih.gov Understanding the relationship between molecular structure and BLA is crucial, as it has been shown to be a good predictor of nonlinear optical properties and can provide insight into the charge transport characteristics of the material. nih.govbohrium.com

Role of Disorder in Conjugated Polymers

A study on poly-2,5-bis(phenylethynyl)-1,3,4-thiadiazole, a polymer with a very similar repeating unit to a polymer of this compound, provides significant insight into the effects of disorder. rsc.org By comparing an ideal, ordered two-planar cofacial oligomer system with an amorphous structure obtained from molecular dynamics, the profound impact of disorder on electronic structure was elucidated. rsc.org

Charge transport in a conjugated polymer film occurs via two primary mechanisms: intrachain transport along a single polymer backbone and interchain hopping between adjacent chains. Both are critical for efficient charge percolation through the material. Electronic coupling integrals quantify the ease of charge transfer between two sites.

Effect of Disorder on Electronic Properties of a Related Polymer System

| Property | Ordered System | Amorphous (Disordered) System | Reference |

|---|---|---|---|

| Interchain Electronic Coupling | Higher | An order of magnitude smaller | rsc.org |

| System Band Gap | Based on individual chain properties | Significantly smaller than individual chains | rsc.org |

Enhancing Electron-Conducting Properties in this compound-Based Materials

The strategic modification of the molecular structure of this compound (BPET) is crucial for facilitating electron injection and augmenting its n-type semiconducting characteristics. Research has demonstrated that the introduction of electron-withdrawing groups to the peripheral phenyl rings of the BPET core is an effective method for tuning its electronic properties to favor electron transport.

A systematic study on a series of 2,5-bis(para-R-phenylethynyl)thiophenes, where 'R' represents various electron-donating and electron-withdrawing substituents, has provided significant insights into the structure-property relationships governing their electronic behavior. It was observed that the nature of the substituent has a profound impact on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials.

The Role of Electron-Withdrawing Substituents

The incorporation of potent electron-withdrawing groups, such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃), leads to a significant stabilization (lowering) of the LUMO energy level. This is a critical factor for improving electron injection from common electrodes in electronic devices, as it reduces the energy barrier for electrons to enter the organic semiconductor. Furthermore, a lower LUMO level is a key prerequisite for a material to exhibit n-type (electron-transporting) behavior.

The following table summarizes the effect of various substituents on the HOMO and LUMO energy levels of 2,5-bis(para-R-phenylethynyl)thiophene derivatives, as determined by electrochemical measurements and theoretical calculations.

| Substituent (R) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| H | -5.62 | -2.48 | 3.14 |

| Me | -5.55 | -2.46 | 3.09 |

| OMe | -5.41 | -2.42 | 2.99 |

| CF₃ | -5.79 | -2.69 | 3.10 |

| CN | -5.87 | -2.81 | 3.06 |

| NO₂ | -5.98 | -2.96 | 3.02 |

| CO₂Me | -5.81 | -2.71 | 3.10 |

Another powerful strategy to enhance n-type character is the perfluorination of the phenyl rings. The synthesis of 2,5-bis(pentafluorophenylethynyl)thiophene has been shown to dramatically lower the LUMO energy level due to the strong inductive effect of the fluorine atoms. This modification is a well-established approach in the design of n-type organic semiconductors.

While the precise electron mobility values for these specific BPET derivatives are not extensively reported in the reviewed literature, the trend in their LUMO energies provides strong evidence for their potential as n-type materials. The significant lowering of the LUMO level by electron-withdrawing groups strongly suggests that these materials would exhibit improved electron injection and transport properties compared to the unsubstituted this compound. Further characterization of these materials in organic field-effect transistors (OFETs) would be necessary to quantify their electron mobility and fully assess their performance as n-type semiconductors.

Advanced Materials Science Applications of 2,5 Bis Phenylethynyl Thiophene

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,5-Bis(phenylethynyl)thiophene have been investigated for their potential use in organic light-emitting diodes (OLEDs). The inherent fluorescence of the BPET core can be tuned by the addition of different functional groups to the phenyl rings. For instance, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is utilized as a fluorescent brightener in various applications, including thermoplastic resins, paints, and coatings, by converting UV light into visible light. fishersci.com This property is crucial for enhancing the efficiency and color purity of OLED displays. The introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength, allowing for the creation of materials that emit across the visible spectrum. Research has shown that para-substituents on the phenyl rings, particularly electron acceptors, can effectively shift the absorption and emission maxima to lower energies. rsc.org

Organic Photovoltaic (OPV) Cells and Solar Cells

In the realm of renewable energy, this compound and its derivatives are being explored as donor materials in organic photovoltaic (OPV) cells. The broad absorption spectrum and suitable energy levels of these compounds enable efficient light harvesting and charge separation when blended with acceptor materials like fullerenes.

For example, a small molecule based on a dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) core, which shares structural similarities with BPET, exhibited strong absorption from 300 to 650 nm. mdpi.com The HOMO and LUMO energy levels of a related molecule were determined to be -5.13 eV and -3.38 eV, respectively, which are suitable for efficient charge transfer in OPV devices. mdpi.com While specific efficiency data for BPET-based solar cells is an active area of research, related polythiophene-based materials have shown promising results. For instance, solar cells using poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) have achieved power conversion efficiencies (PCEs) of up to 2.3%. stanford.edu The development of novel thiophene-based polymers continues to push the boundaries of OPV performance, with some devices reaching PCEs of 4.76% when processed from eco-friendly solvents. nih.gov

| Property | Value |

| HOMO Energy Level | -5.13 eV mdpi.com |

| LUMO Energy Level | -3.38 eV mdpi.com |

| Absorption Range | 300 - 650 nm mdpi.com |

| pBTTT-based Solar Cell PCE | 2.3% stanford.edu |

| Eco-friendly Solvent Processed Polymer PCE | 4.76% nih.gov |

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of BPET derivatives make them highly suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). The rigid and planar molecular structure promotes the formation of well-ordered crystalline domains, which is critical for achieving high charge carrier mobility.

Thin Film Fabrication and Morphology

The performance of OFETs is intrinsically linked to the morphology of the semiconductor thin film. For BPET-based materials, various deposition techniques, such as vacuum deposition and solution shearing, are employed to create highly crystalline films. The morphology of these films, including crystal size and orientation, is influenced by factors like the substrate temperature, deposition rate, and the nature of the solvent used. For instance, the use of solvent additives like 2,5-dibromothiophene (B18171) has been shown to effectively mediate the morphology of the active layer in organic solar cells, a principle that also applies to OFET fabrication. rsc.org The goal is to produce large, well-interconnected crystalline grains to minimize charge trapping at grain boundaries.

Influence of Molecular Orientation on Charge Transport

The orientation of the BPET molecules relative to the substrate and the direction of current flow has a profound impact on charge transport. A "standing-up" or edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for OFETs as it facilitates efficient in-plane charge transport between the source and drain electrodes. In contrast, a "lying-down" or face-on orientation is more beneficial for OPV applications. The ability to control this molecular orientation through processing conditions is a key area of research for optimizing the performance of BPET-based electronic devices. mdpi.com

Molecular Wires and Conductive Solids

The extended π-conjugated system of this compound makes it an excellent candidate for use as a molecular wire. rsc.org These molecular-scale wires can function as interconnects in nanoelectronic circuits. aau.dk The rigid rod-like structure of BPET facilitates efficient charge delocalization along the molecular backbone. By synthesizing oligomers and polymers based on the BPET unit, it is possible to create conductive materials with tailored electronic properties.

The introduction of side chains can improve the solubility and processability of these materials without significantly disrupting the electronic properties of the conjugated backbone. aau.dk The electrical conductivity of these materials is highly anisotropic, being significantly higher along the direction of the polymer chains. This makes them suitable for applications where directional conductivity is required.

Sensors and Fluorescent Probes

The fluorescent properties of this compound derivatives also make them valuable as sensors and fluorescent probes. rsc.org The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a mechanism for detection. For instance, derivatives of BPET have been investigated for their ability to detect the presence of thin-film electrical contact lubricants. fishersci.com

Furthermore, the incorporation of specific binding sites into the BPET structure can lead to highly selective fluorescent probes. These probes can be designed to respond to various stimuli, including ions, neutral molecules, and even biological macromolecules, making them useful in environmental monitoring and biomedical diagnostics. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the chemical structure of the BPET core and its substituents.

DNA and RNA Sensing

No research findings were specifically available for the application of this compound in DNA and RNA sensing at the time of this writing.

Raman and Fluorescence Chromophores

2,5-Bis(phenylethynyl)thiophenes (BPETs) are notable for their utility as Raman and fluorescence chromophores. The Sonogashira cross-coupling reaction of 2,5-diiodothiophene (B186504) with two equivalents of para-substituted ethynylbenzenes provides a straightforward method for synthesizing a range of BPET derivatives. researchgate.netrsc.org These compounds have been thoroughly characterized using various spectroscopic techniques, including NMR, IR, and Raman spectroscopy, as well as mass spectrometry. researchgate.net

The photophysical properties of BPETs, such as their absorption and emission spectra, quantum yields, and fluorescence lifetimes, have been extensively studied. Research indicates that the introduction of either electron-donating or electron-withdrawing substituents in the para position of the phenyl rings causes a shift in the absorption and emission maxima to lower energies. researchgate.net Notably, electron-withdrawing groups tend to be more effective in this regard. The observed modest fluorescence quantum yields, typically in the range of 0.2-0.3, and short singlet lifetimes are attributed to rapid intersystem crossing. researchgate.net

Computational studies using Density Functional Theory (DFT) have shown that while the all-planar conformation of these molecules is the most energetically favorable, the rotation of the phenyl groups around the C≡C triple bond is facile. researchgate.net This suggests that, similar to their 1,4-bis(phenylethynyl)benzene (B159325) counterparts, the absorption spectra of BPETs in solution are a result of multiple rotational conformations. researchgate.net

Table 1: Photophysical Properties of 2,5-Bis(para-R-phenylethynyl)thiophenes

| Compound | R Group | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 1a | H | 394 | 413, 436 | 0.31 |

| 1b | Me | 398 | 417, 440 | 0.32 |

| 1c | OMe | 408 | 436 | 0.33 |

| 1d | CF3 | 397 | 420, 444 | 0.18 |

| 1e | NMe2 | 440 | 509 | 0.28 |

| 1f | NO2 | 427 | 544 | 0.01 |

| 1g | CN | 407 | 441 | 0.21 |

| 1h | CO2Me | 406 | 439 | 0.23 |

Data sourced from studies on the photophysics of luminescent 2,5-bis(phenylethynyl)thiophenes. researchgate.net

Periodic Mesoporous Organosilicas (PMOs) as Precursors

No research findings were specifically available for the use of this compound as a precursor for Periodic Mesoporous Organosilicas (PMOs) at the time of this writing.

Luminescent Liquid Crystals

Derivatives of 2,5-disubstituted thiophene (B33073) are key components in the development of luminescent liquid crystals. tandfonline.comulakbim.gov.trresearchgate.net By employing the Sonogashira cross-coupling reaction, various aromatic systems like benzene, naphthalene, and biphenyl (B1667301) can be attached to the central thiophene core, altering the length of the rigid core and the degree of conjugation. tandfonline.comulakbim.gov.trresearchgate.net This synthetic flexibility allows for the fine-tuning of the thermal, mesomorphic, and optical properties of the resulting compounds. tandfonline.comulakbim.gov.trresearchgate.net

Several of these bent-shaped molecules exhibit liquid-crystalline smectic and nematic mesophases. tandfonline.comulakbim.gov.trresearchgate.net A notable characteristic of these materials is their strong blue fluorescence. tandfonline.comulakbim.gov.trresearchgate.net The investigation of these compounds involves techniques such as Polarizing Optical Microscopy (POM) to identify the liquid crystal phases and Differential Scanning Calorimetry (DSC) to determine the thermal transition temperatures. tandfonline.comulakbim.gov.trresearchgate.net For instance, some derivatives display a nematic thread-like texture, while others show a transition from a nematic to a smectic C (SmC) phase, characterized by a fan-shaped or schlieren texture. researchgate.net

Table 2: Thermal and Mesomorphic Properties of Thiophene-Based Liquid Crystals

| Compound | Aromatic System | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |

|---|---|---|---|

| 5a | Naphthalene | Cr 93.2 [N] Dec | - |

| 5b | Naphthalene | Cr 130.2 Iso | Iso 125.2 Cr |

| 5c | Benzene | Cr 130.0 N 168.8 Iso | Iso 166.4 N 127.3 Cr |

| 8a | Biphenyl | Cr 89.2 SmC 100.4 N 115.3 Iso | Iso 112.5 N 98.3 SmC 82.3 Cr |

Cr = Crystal, N = Nematic, SmC = Smectic C, Iso = Isotropic, Dec = Decomposition. Data adapted from research on thiophene-based bent-shaped luminescent liquid crystals. tandfonline.comulakbim.gov.trresearchgate.net

Terahertz Emission Materials

No research findings were specifically available for the application of this compound in terahertz emission materials at the time of this writing.

Supramolecular Assembly and Self Organization of 2,5 Bis Phenylethynyl Thiophene Derivatives

Hierarchical Assembly of 2,5-Bis(phenylethynyl)thiophene-based Architectures

The hierarchical assembly of BPET derivatives allows for the creation of sophisticated nanostructures from molecular components. The process involves the spontaneous organization of individual molecules into primary structures, which then arrange into larger, more complex architectures.

The formation of helical structures is a fascinating manifestation of supramolecular chemistry. In this context, BPET derivatives have been shown to form distinct helical morphologies. A bis-phenylethynyl thiophene (B33073) derivative functionalized with long-chain pyridyl biscarboxamides demonstrates the ability to form a unique helical morphology in its xerogel state, driven by complementary intermolecular interactions. nih.gov These helical nanostructures, observable through transmission electron microscopy (TEM) and atomic force microscopy (AFM), are the result of controlled self-assembly. nih.gov

A significant phenomenon observed in these systems is "chiral amplification," where a small amount of chiral influence results in a large-scale bias towards a single helical handedness (left or right). For instance, an achiral bis-phenylethynyl thiophene derivative functionalized with pyridyl biscarboxamides can self-assemble into racemic helical fibers, meaning both left- and right-handed helices are formed in equal measure. acs.org However, the introduction of a "chiral sergeant"—a chiral molecule co-assembled with the achiral "soldiers"—can effectively bias the helical arrangement, leading to a predominance of one handedness. nih.gov This "sergeants and soldiers" principle is a powerful strategy for controlling chirality at the supramolecular level. acs.org The amplification of chirality is a critical phenomenon where a minor chiral input can be significantly enhanced, leading to the generation of materials with high optical activity. tue.nl

Bolaamphiphiles, molecules with hydrophilic groups at both ends of a rigid hydrophobic core, are particularly adept at forming complex liquid crystalline phases. When the rigid core is based on this compound, these molecules can self-organize into highly ordered honeycomb structures.

Novel T-shaped bolaamphiphiles featuring a bent 2,5-diphenylethynyl thiophene core, a lateral n-alkyl chain, and two terminal glycerol (B35011) units have been synthesized. rhhz.net In the presence of water, these molecules self-organize into square honeycomb liquid crystalline phases with p4mm symmetry. rhhz.net The specific geometry of the BPET core is crucial; the bent angle of approximately 148° in the 2,5-diphenylethynyl thiophene unit inhibits the formation of certain other columnar phases, highlighting the structure-property relationship. rhhz.net

Derivatives with an extended core, such as 5,5′-bis(phenylethynyl)-2,2′-bithiophene, also form honeycomb structures. rsc.org Depending on the length of the lateral alkyl chains, these X-shaped bolaamphiphiles can form two different types of thermotropic liquid crystalline honeycomb phases: a hexagonal structure (ColhexΔ/p6mm) composed of triangular cells and a square structure (Colsqu/p4mm). rsc.orgresearchgate.net These fluorescent materials are potential candidates for applications in sensor devices. rsc.org

| Compound Type | Core Structure | Observed LC Phase | Symmetry | Conditions |

| T-shaped Bolaamphiphile rhhz.net | 2,5-diphenylethynyl thiophene | Square Honeycomb | p4mm | In the presence of water |

| X-shaped Bolaamphiphile rsc.orgresearchgate.net | 5,5′-bis(phenylethynyl)-2,2′-bithiophene | Triangular Honeycomb | ColhexΔ/p6mm | Thermotropic |

| X-shaped Bolaamphiphile rsc.orgresearchgate.net | 5,5′-bis(phenylethynyl)-2,2′-bithiophene | Square Honeycomb | Colsqu/p4mm | Thermotropic |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The integration of metal ions with organic ligands like BPET opens the door to coordination chemistry, enabling the construction of discrete metallacycles and extended metal-organic frameworks (MOFs).

While the direct use of this compound as a simple ligand in discrete metal complexes is not extensively documented in the provided results, the constituent parts of the molecule are well-known to participate in metal coordination. Thiophene-based molecules are widely used as ligands for transition metals. jocpr.comulisboa.pt For example, ligands derived from 2-thiophenecarboxaldehyde readily form complexes with metals like copper, zinc, and cobalt. jocpr.com Similarly, the phenylethynyl group is known to form stable complexes, such as those with beryllium. rsc.org The synthesis of various functionalized 2,5-bis(phenylethynyl)thiophenes is readily achieved through methods like the Sonogashira cross-coupling reaction, making a wide range of potential ligands accessible. rhhz.netrsc.org

Coordination-driven self-assembly is a powerful bottom-up approach to create complex, well-defined supramolecular structures. In this strategy, metal ions act as vertices and organic ligands serve as linkers. The addition of a metal salt, such as a zinc(II) salt, to a solution of a ligand designed with appropriate coordination sites (like terpyridine) can induce the spontaneous formation of a discrete, closed metallacycle. nih.gov